Anthracene

Description

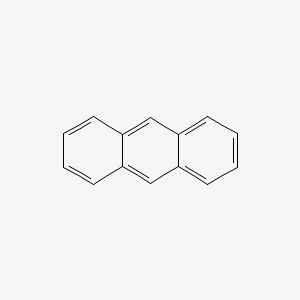

Structure

3D Structure

Properties

IUPAC Name |

anthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWPLVEDNUUSJAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C=CC=CC3=CC2=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10, Array | |

| Record name | ANTHRACENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8283 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ANTHRACENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0825 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | anthracene | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Anthracene | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25135-15-3 | |

| Record name | Anthracene, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25135-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0023878 | |

| Record name | Anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Anthracene is a white to yellow solid with a weak aromatic odor. Sinks in water. (USCG, 1999), Colorless or yellow solid with weak aromatic odor; [HSDB] Pure form is colorless with violet fluorescence; If impure, is yellow with green fluorescence; [Merck Index] Colorless or yellow crystalline solid; [MSDSonline], WHITE CRYSTALS OR FLAKES., White to yellow solid with a weak aromatic odor. | |

| Record name | ANTHRACENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8283 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Anthracene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7821 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ANTHRACENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0825 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ANTHRACENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/835 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

644 °F at 760 mmHg (corrected); 439.7 °F at 53 mmHg, sublimes (NTP, 1992), 341.3 °C, 342 °C, 644 °F | |

| Record name | ANTHRACENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8283 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Anthracene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/702 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ANTHRACENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0825 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ANTHRACENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/835 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

250 °F (NTP, 1992), 121 °C, 121.0 °C (249.8 °F) - closed cup, 250 °F (121 °C) (Closed cup), 250 °F | |

| Record name | ANTHRACENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8283 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Anthracene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7821 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Anthracene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/702 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ANTHRACENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0825 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ANTHRACENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/835 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), In water, 4.34X10-2 mg/L at 24 °C, Insoluble in water, 1.29 mg/L at 25 °C in distilled water, 0.6 mg/L at 25 °C in salt water, For more Solubility (Complete) data for Anthracene (7 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 0.00013 | |

| Record name | ANTHRACENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8283 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Anthracene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/702 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ANTHRACENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0825 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.24 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.25 at 27 °C/4 °C, 1.25-1.28 g/cm³, 1.24 | |

| Record name | ANTHRACENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8283 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Anthracene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/702 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ANTHRACENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0825 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ANTHRACENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/835 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

6.15 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.15 (Air = 1.0), Relative vapor density (air = 1): 6.15, 6.15 | |

| Record name | ANTHRACENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8283 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Anthracene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/702 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ANTHRACENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0825 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ANTHRACENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/835 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

1 mmHg at 293 °F (sublimes) (NTP, 1992), 0.00000267 [mmHg], VP: 1 mm Hg at 145 °C (sublimes), 6.56X10-6 mm Hg at 25 °C (exptrapolated), Vapor pressure, Pa at 25 °C: 0.08, 1 mmHg at 293 °F (sublimes) | |

| Record name | ANTHRACENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8283 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Anthracene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7821 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Anthracene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/702 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ANTHRACENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0825 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ANTHRACENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/835 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Impurities |

Phenanthrene, carbazole, and chrysene | |

| Record name | Anthracene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/702 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Monoclinic plates from alcohol recrystallization; when pure, colorless with violet fluorescence, Tablets or monoclinic prisms from alcohol, Yellow crystals with blue fluorescence, Pale yellow leaves | |

CAS No. |

120-12-7, 54261-80-2 | |

| Record name | ANTHRACENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8283 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Anthracene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anthracene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthracene, labeled with deuterium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054261802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ANTHRACENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7958 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Anthracene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Anthracene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.974 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANTHRACENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EH46A1TLD7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Anthracene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/702 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ANTHRACENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0825 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ANTHRACENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/835 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

421 to 424 °F (NTP, 1992), 216 °C, 218 °C, 421-424 °F | |

| Record name | ANTHRACENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8283 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Anthracene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/702 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ANTHRACENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0825 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ANTHRACENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/835 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

Unveiling the Luminescent World of Anthracene Derivatives: A Photophysical Guide

For researchers, scientists, and drug development professionals, understanding the intricate photophysical properties of anthracene (B1667546) derivatives is paramount for their application in novel sensing technologies, advanced materials, and therapeutic agents. This technical guide provides an in-depth exploration of the core photophysical characteristics of these versatile molecules, detailing experimental methodologies and presenting quantitative data in a clear, comparative format.

This compound, a polycyclic aromatic hydrocarbon, and its derivatives are renowned for their strong fluorescence, making them exceptional candidates for a wide array of applications, including organic light-emitting diodes (OLEDs), fluorescent probes, and scintillators. The photophysical behavior of these molecules—governed by their electronic structure and how they interact with light—can be precisely tuned by chemical modifications to the this compound core. This tunability allows for the rational design of compounds with specific absorption and emission characteristics, quantum yields, and excited-state lifetimes, tailored for desired applications.

Core Photophysical Properties: A Quantitative Overview

The interaction of light with an this compound derivative initiates a series of photophysical processes. A molecule absorbs a photon, transitioning to an excited electronic state. From this excited state, it can return to the ground state through several pathways, including the emission of a photon (fluorescence), non-radiative decay (heat), or intersystem crossing to a triplet state. The efficiency and kinetics of these processes are quantified by key photophysical parameters.

Substituents on the this compound ring, particularly at the 9 and 10 positions, play a crucial role in modulating these properties. Electron-donating or -withdrawing groups, as well as the extension of π-conjugation, can significantly alter the energy levels of the molecule, leading to shifts in absorption and emission spectra and changes in fluorescence efficiency.[1]

Below are tables summarizing the key photophysical data for a selection of this compound derivatives, providing a comparative look at the impact of different substitution patterns.

Table 1: Absorption and Emission Maxima of Selected this compound Derivatives

| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) |

| This compound | Cyclohexane | 356, 375 | 381, 403, 427 | 25 |

| 9-Methylthis compound | Cyclohexane | 366, 385 | 390, 413, 437 | 24 |

| 9,10-Diphenylthis compound (B110198) | Cyclohexane | 373, 393 | 409, 432 | 36 |

| 9,10-Bis(phenylethynyl)this compound (BPEA) | Toluene | 431, 458 | 465, 495 | 34 |

| 2-Ethyl-9,10-bis(4-methoxyphenyl)this compound | Dichloromethane | 382, 403 | 428 | 25 |

| 9,10-Di(thiophen-2-yl)this compound | Toluene | 412, 437 | 445, 473 | 33 |

Data compiled from multiple sources. Stokes shift is calculated from the longest wavelength absorption maximum and the shortest wavelength emission maximum.

Table 2: Fluorescence Quantum Yields and Lifetimes of Selected this compound Derivatives

| Compound | Solvent | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f) (ns) |

| This compound | Ethanol | 0.27 | 4.9 |

| 9,10-Diphenylthis compound | Cyclohexane | 0.90 | 8.3 |

| 9,10-Bis(phenylethynyl)this compound (BPEA) | Toluene | 0.98 | 4.1 |

| 9-Phenyl-10-(4-(trifluoromethyl)phenyl)this compound | Toluene | 0.96 | 4.8 |

| 9,10-Di(thiophen-2-yl)this compound | Toluene | 0.08 | 0.5 |

Data compiled from multiple sources. Quantum yields and lifetimes are sensitive to solvent and experimental conditions.

Experimental Protocols for Photophysical Characterization

Accurate determination of photophysical parameters is essential for the reliable design and application of this compound derivatives. The following are detailed methodologies for key experiments.

UV-Vis Absorption Spectroscopy

Objective: To determine the wavelengths of maximum absorption (λ_abs) and the molar extinction coefficient (ε) of a compound.

Methodology:

-

Sample Preparation: Prepare a stock solution of the this compound derivative in a UV-transparent solvent (e.g., cyclohexane, ethanol, dichloromethane) at a concentration of approximately 10⁻³ M. From this stock solution, prepare a series of dilutions to obtain concentrations in the range of 10⁻⁵ to 10⁻⁶ M. The final absorbance should ideally be between 0.1 and 1.0 at the absorption maximum to ensure linearity.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Fill a 1 cm path length quartz cuvette with the pure solvent to be used as a reference (blank).

-

Record a baseline spectrum with the solvent in both the sample and reference beams.

-

Replace the solvent in the sample cuvette with the sample solution.

-

Scan a range of wavelengths (e.g., 250-500 nm) to record the absorption spectrum.

-

-

Data Analysis: Identify the wavelengths of maximum absorbance (λ_abs). The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Steady-State Fluorescence Spectroscopy

Objective: To determine the wavelengths of maximum fluorescence emission (λ_em).

Methodology:

-

Sample Preparation: Use the same dilute solutions prepared for UV-Vis absorption measurements (absorbance < 0.1 at the excitation wavelength to avoid inner-filter effects).

-

Instrumentation: Use a spectrofluorometer.

-

Measurement:

-

Place the cuvette with the sample solution in the sample holder.

-

Set the excitation wavelength to one of the absorption maxima (λ_abs) determined from the UV-Vis spectrum.

-

Scan the emission monochromator over a wavelength range starting from approximately 10 nm above the excitation wavelength to a point where the emission intensity returns to baseline.

-

-

Data Analysis: Identify the wavelengths of the fluorescence emission maxima (λ_em).

Fluorescence Quantum Yield (Φ_f) Determination (Relative Method)

Objective: To determine the efficiency of the fluorescence process relative to a standard of known quantum yield.

Methodology:

-

Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield (Φ_std) and absorption/emission in a similar spectral region to the sample (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ_std = 0.546; or 9,10-diphenylthis compound in cyclohexane, Φ_std = 0.90).

-

Measurement:

-

Prepare solutions of both the sample and the standard in the same solvent with absorbances below 0.1 at the excitation wavelength.

-

Measure the UV-Vis absorption spectra and record the absorbance at the excitation wavelength for both the sample (A_s) and the standard (A_std).

-

Measure the fluorescence emission spectra of both the sample and the standard using the same excitation wavelength and instrumental settings (e.g., slit widths).

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curves for both the sample (I_s) and the standard (I_std).

-

Calculate the quantum yield of the sample (Φ_s) using the following equation: Φ_s = Φ_std * (I_s / I_std) * (A_std / A_s) * (n_s² / n_std²) where n_s and n_std are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).

-

Fluorescence Lifetime (τ_f) Measurement (Time-Correlated Single Photon Counting - TCSPC)

Objective: To measure the average time a molecule spends in the excited state before returning to the ground state.

Methodology:

-

Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sample holder, a fast photodetector (e.g., a microchannel plate photomultiplier tube - MCP-PMT), and timing electronics.

-

Measurement:

-

The sample is excited by a high-repetition-rate train of short light pulses.

-

The detector registers the arrival time of the first photon emitted from the sample after each excitation pulse.

-

The timing electronics measure the time delay between the excitation pulse and the detected photon.

-

This process is repeated for a large number of excitation cycles, and a histogram of the arrival times of the emitted photons is constructed.

-

-

Data Analysis:

-

The resulting histogram represents the fluorescence decay profile.

-

This decay curve is then fitted to one or more exponential functions to extract the fluorescence lifetime(s) (τ_f). For a single exponential decay, the intensity I(t) as a function of time t is given by: I(t) = I₀ * exp(-t/τ_f), where I₀ is the initial intensity.

-

Visualizing a Key Application: A "Turn-On" Fluorescent Sensor for Mercury Ions

This compound derivatives are widely employed as fluorescent sensors for the detection of various analytes, including metal ions. The following diagram illustrates the mechanism of a "turn-on" fluorescent probe for the detection of mercury ions (Hg²⁺). The probe itself is weakly fluorescent, but upon binding to Hg²⁺, a chemical reaction is triggered that releases a highly fluorescent this compound derivative, resulting in a significant increase in fluorescence intensity.[2][3]

Caption: Workflow of an this compound-based 'turn-on' fluorescent sensor for mercury detection.

This guide provides a foundational understanding of the photophysical properties of this compound derivatives, equipping researchers with the knowledge to select, design, and characterize these powerful molecules for a multitude of scientific and technological advancements. The intricate relationship between structure and photophysical properties underscores the vast potential of this class of compounds in developing next-generation materials and tools.

References

A Technical Guide to the Synthesis of Anthracene for Researchers and Drug Development Professionals

Introduction: Anthracene (B1667546), a polycyclic aromatic hydrocarbon (PAH) consisting of three linearly fused benzene (B151609) rings, is a cornerstone scaffold in organic chemistry. Its unique photophysical and electronic properties have led to its incorporation into a vast array of applications, from organic light-emitting diodes (OLEDs) and semiconductors to fluorescent probes and pharmaceutical agents. For researchers in materials science and drug development, a thorough understanding of the synthetic routes to this compound and its derivatives is paramount for the design and creation of novel functional molecules. This technical guide provides an in-depth overview of the core academic methods for synthesizing the this compound framework, complete with comparative data, detailed experimental protocols, and logical workflow diagrams.

Core Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be broadly categorized into classical and modern methodologies. Classical methods, developed in the early days of organic chemistry, often involve harsh reaction conditions but remain valuable for their robustness and scalability. Modern techniques, particularly those employing transition-metal catalysis, offer milder conditions and greater functional group tolerance, enabling the synthesis of complex, highly substituted this compound derivatives.

| Synthesis Method | Key Reactants | Catalyst/Reagent | Typical Yield (%) | Temperature (°C) | Reaction Time | Key Advantages | Key Disadvantages |

| Friedel-Crafts Reaction | Benzyl (B1604629) chloride | AlCl₃ | Moderate | 0 - 10 | 30 min | Readily available starting materials. | Polysubstitution and rearrangement can be problematic. |

| Haworth Synthesis | Benzene, Phthalic anhydride (B1165640) | AlCl₃, H₂SO₄, Zn dust | Good | Heat | Multi-step | Good control over substitution patterns. | Multi-step process with potentially harsh reagents. |

| Elbs Reaction | o-Methylbenzophenone | Heat (Pyrolysis) | Low to Moderate | 400 - 450 | Varies | One-step cyclization. | Requires high temperatures, often low yielding. |

| Diels-Alder Reaction | 1,4-Naphthoquinone (B94277), 1,3-Butadiene (B125203) | Heat | High (for adduct) | Reflux | ~30 min | High atom economy, stereospecific. | Subsequent oxidation/aromatization required. |

| Transition-Metal Catalysis | Aryl halides/triflates, Alkynes | Pd, Rh, Au, Co catalysts | Good to Excellent | Varies (often mild) | Varies | High functional group tolerance, high regioselectivity. | Catalyst cost and sensitivity can be a factor. |

Classical Synthesis Methods: Detailed Protocols and Mechanisms

The following sections provide detailed experimental procedures for the cornerstone classical syntheses of the this compound core.

Friedel-Crafts Reaction: Synthesis from Benzyl Chloride

The Friedel-Crafts reaction provides a direct, albeit sometimes low-yielding, route to the this compound core through the Lewis acid-catalyzed self-condensation of benzyl chloride.[1]

Experimental Protocol:

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, place anhydrous aluminum chloride in a suitable solvent such as carbon disulfide.

-

Cool the flask in an ice bath.

-

Slowly add benzyl chloride to the stirred suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux until the evolution of hydrogen chloride gas ceases.

-

Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield this compound.

Haworth Synthesis

The Haworth synthesis is a multi-step but versatile method for preparing polycyclic aromatic hydrocarbons, including this compound. It involves the Friedel-Crafts acylation of an aromatic ring with a cyclic anhydride, followed by reduction and cyclization.[1][2][3]

Experimental Protocol:

-

Step 1: Friedel-Crafts Acylation:

-

To a stirred suspension of anhydrous aluminum chloride in a flask, add a solution of phthalic anhydride in benzene.

-

Heat the mixture under reflux for a specified time.

-

Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

The resulting precipitate of o-benzoylbenzoic acid is filtered, washed, and dried.

-

-

Step 2: Reduction:

-

The o-benzoylbenzoic acid is reduced using a Clemmensen reduction (zinc amalgam and hydrochloric acid) or a Wolff-Kishner reduction (hydrazine and a strong base). This step converts the ketone to a methylene (B1212753) group.

-

-

Step 3: Intramolecular Cyclization:

-

The product from the reduction is treated with a dehydrating agent, such as concentrated sulfuric acid or polyphosphoric acid, and heated to induce intramolecular cyclization.

-

-

Step 4: Aromatization:

-

The resulting hydrothis compound derivative is dehydrogenated using a catalyst such as selenium or palladium on carbon at elevated temperatures to yield this compound.

-

Elbs Reaction

The Elbs reaction is a pyrolysis method that involves the dehydration and cyclization of an o-methyl-substituted diaryl ketone to form a polycyclic aromatic hydrocarbon.[4][5][6]

Experimental Protocol:

-

Place the o-methylbenzophenone in a suitable reaction vessel.

-

Heat the compound to a high temperature (typically 400-450 °C) in the absence of a solvent or catalyst.

-

The reaction proceeds with the elimination of water.

-

The crude product is then purified, often requiring extensive purification techniques like column chromatography or sublimation, to isolate the this compound.

Diels-Alder Reaction

The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction that can be used to construct the this compound skeleton. A common approach involves the reaction of 1,4-naphthoquinone with 1,3-butadiene, followed by aromatization.[1][7]

Experimental Protocol:

-

Step 1: Cycloaddition:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 1,4-naphthoquinone in a suitable solvent like xylene.

-

Add a source of 1,3-butadiene (e.g., by cracking of 3-sulfolene).

-

Heat the reaction mixture to reflux for approximately 30 minutes.

-

Cool the reaction mixture to room temperature and then in an ice bath to crystallize the Diels-Alder adduct.

-

Collect the crystals by vacuum filtration.

-

-

Step 2: Aromatization:

-

The adduct is then aromatized to form 9,10-anthraquinone. This can be achieved by oxidation with an oxidizing agent like chromium trioxide in acetic acid.

-

The resulting 9,10-anthraquinone is then reduced to this compound by distillation with zinc dust.

-

Modern Synthetic Methods: Transition-Metal Catalysis

In recent years, transition-metal catalysis has emerged as a powerful tool for the synthesis of this compound and its derivatives, offering milder reaction conditions and broader functional group compatibility.[8][9][10][11]

A variety of transition metals, including palladium, rhodium, gold, and cobalt, have been employed in reactions such as:

-

Cross-coupling reactions: Suzuki, Sonogashira, and Heck couplings are used to construct the this compound skeleton from smaller, functionalized precursors.[12]

-

C-H activation/annulation: Direct functionalization of C-H bonds allows for the efficient construction of the fused ring system.[13]

-

[2+2+2] Cycloadditions: Cobalt and rhodium catalysts can mediate the cyclotrimerization of alkynes to form the central aromatic ring of this compound.[13]

These methods provide access to a wide range of substituted anthracenes that are difficult to synthesize using classical methods. The choice of catalyst, ligand, and reaction conditions allows for precise control over the regioselectivity of the synthesis.

Conclusion

The synthesis of this compound has evolved significantly from classical, high-temperature reactions to sophisticated, catalyst-controlled transformations. For researchers and professionals in drug development and materials science, a deep understanding of these diverse synthetic methodologies is crucial. While classical methods offer robust and scalable routes to the core this compound structure, modern transition-metal catalyzed reactions provide unparalleled access to a vast chemical space of functionalized derivatives. The choice of synthetic strategy will ultimately depend on the desired substitution pattern, scale of the reaction, and the available resources. This guide serves as a foundational resource for navigating the rich and varied landscape of this compound synthesis.

References

- 1. Method of preparation of this compound - Pharmacareerinsider [pharmacareerinsider.com]

- 2. Write down the different steps involved in Haworth synthesis of(a) Anthra.. [askfilo.com]

- 3. Polynuclear hydrocarbons module6 | PDF [slideshare.net]

- 4. Elbs reaction - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. Frontiers | Recent achievements in synthesis of this compound scaffolds catalyzed transition metals [frontiersin.org]

- 9. aithor.com [aithor.com]

- 10. researchgate.net [researchgate.net]

- 11. Recent advances in the syntheses of this compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent achievements in synthesis of this compound scaffolds catalyzed transition metals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. BJOC - Recent advances in the syntheses of this compound derivatives [beilstein-journals.org]

The Photodimerization of Anthracene: A Deep Dive into the Mechanism

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of the photodimerization of anthracene (B1667546), a classic and pivotal photochemical reaction. Since its discovery by Fritzsche in 1867, the [4+4] photocycloaddition of this compound has been a subject of extensive research, offering fundamental insights into photochemical processes and finding applications in materials science and drug development.[1] This document provides a detailed examination of the reaction pathway, quantitative kinetic data, experimental protocols for its study, and visual representations of the key mechanistic steps.

The Core Mechanism: A Step-by-Step Elucidation

The photodimerization of this compound is a photochemical reaction that proceeds via a [4+4] cycloaddition, a process that is thermally forbidden by the Woodward-Hoffmann rules.[1] The reaction is initiated by the absorption of ultraviolet (UV) light, typically in the wavelength range of 300-400 nm, by an this compound molecule.[2][3] This absorption of a photon elevates the molecule from its ground electronic state (S₀) to an excited singlet state (S₁).[1]

From the excited singlet state, the reaction can proceed through several pathways:

-

Excimer Formation: An excited this compound molecule (A) can interact with a ground-state this compound molecule (A) to form an excited-state complex known as an excimer (A-A).[4][5] This excimer is a crucial intermediate in the photodimerization process.

-

Dimerization: The excimer can then relax to form the stable photodimer, dithis compound. The most common isomer formed is the head-to-head (trans) dimer, which is thermodynamically more stable.[1]

-

Competitive Pathways: The excited singlet state can also decay back to the ground state through non-radiative pathways or by emitting a photon (fluorescence), competing with the dimerization process.[2][5] In some cases, intersystem crossing to an excited triplet state (T₁) can occur, which can also lead to dimerization, although the singlet pathway is generally considered the primary route for this compound itself.[1][5]

The overall reaction can be summarized as follows:

A + hν → A* (Excitation) A* + A → (A-A)* (Excimer formation) (A-A)* → Dimer (Product formation)

Visualizing the Reaction Pathway

The following diagram illustrates the fundamental steps involved in the photodimerization of this compound, from photoexcitation to the formation of the dimer.

Caption: The photodimerization of this compound proceeds via excitation, excimer formation, and subsequent dimerization.

Quantitative Data on this compound Photodimerization

The efficiency and rate of this compound photodimerization are influenced by various factors, including the solvent, concentration, and the presence of substituents on the this compound ring. Below is a summary of key quantitative data compiled from the literature.

| Parameter | Value | Conditions | Reference |

| Photodimerization Quantum Yield (Φdim) | |||

| Varies with solvent and concentration | Typically in solution | [5] | |

| Can approach unity at high temperatures in the solid state | Dithis compound single crystals | [4] | |

| Fluorescence Quantum Yield (Φf) | 0.27 - 0.36 | In ethanol (B145695) and cyclohexane, respectively | [6] |

| Kinetic Rate Constants | |||

| Dimerization of this compound (A) | 2.8 x 10-3 s-1 | 4.5 mM in CD2Cl2, λ = 365 nm | [2] |

| Dimerization of 9-bromothis compound (B49045) (B) | 2.6 x 10-4 s-1 | 4.5 mM in CD2Cl2, λ = 365 nm | [2] |

| Thermal Activation Energy for Dimerization | 590 ± 25 cm-1 / 611 ± 20 cm-1 | This compound sandwich pairs in dithis compound | [4][7] |

Experimental Protocols for Studying Photodimerization

The study of this compound photodimerization involves a combination of photochemical reaction execution and spectroscopic analysis to monitor the progress of the reaction and characterize the product.

General Photochemical Reaction Setup

A typical experimental setup for the photodimerization of this compound in solution is as follows:

-

Solution Preparation: Prepare a solution of this compound in a suitable solvent (e.g., toluene, benzene, or supercritical CO₂) in a quartz reaction vessel.[1][8][9] The concentration should be carefully chosen, as it can affect the reaction kinetics.[2] For studies investigating the effect of oxygen, the solution may be deoxygenated by bubbling with an inert gas like nitrogen or argon.[1][2]

-

Irradiation: Irradiate the solution with a UV lamp that emits in the absorption range of this compound (typically around 365 nm).[2][3] The reaction vessel should be placed at a fixed distance from the lamp to ensure consistent irradiation intensity.

-

Monitoring the Reaction: The progress of the reaction can be monitored by taking aliquots of the solution at different time intervals and analyzing them using spectroscopic techniques.

Visualizing the Experimental Workflow

The following diagram outlines the general workflow for a typical photodimerization experiment.

Caption: A typical workflow for studying this compound photodimerization involves preparation, UV irradiation, and analysis.

Spectroscopic Analysis Techniques

Several spectroscopic techniques are crucial for monitoring the reaction and characterizing the photodimer.

-

UV-Vis Spectroscopy: this compound exhibits a characteristic absorption spectrum in the UV region. As the dimerization proceeds, the intensity of these absorption bands decreases, providing a straightforward method to monitor the disappearance of the monomer.[1] The photodimer, dithis compound, has a significantly different and less intense absorption spectrum.

-

Protocol:

-

Record the initial UV-Vis spectrum of the this compound solution before irradiation.

-

At regular time intervals during irradiation, withdraw a small aliquot of the reaction mixture.

-

Dilute the aliquot if necessary to be within the linear range of the spectrophotometer.

-

Record the UV-Vis spectrum of the aliquot.

-

Plot the absorbance at a characteristic wavelength of this compound as a function of time to determine the reaction kinetics.

-

-

-

Fluorescence Spectroscopy: this compound is highly fluorescent, while its dimer is non-fluorescent.[1] Therefore, the decrease in fluorescence intensity can be used to monitor the progress of the photodimerization.

-

Protocol:

-

Measure the initial fluorescence spectrum of the this compound solution.

-

At various time points during the irradiation, measure the fluorescence spectrum of the reaction mixture.

-

The decrease in the integrated fluorescence intensity is proportional to the extent of the reaction.

-

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for characterizing the structure of the photodimer and for quantitative analysis of the reaction mixture.[2][10][11] The appearance of new signals corresponding to the photodimer and the disappearance of the this compound signals confirm the reaction and can be used to determine the relative concentrations of the monomer and dimer.[2][11]

-

Protocol:

-

Obtain a ¹H NMR spectrum of the initial this compound solution in a deuterated solvent.

-

After irradiation for a specific duration, evaporate the solvent from an aliquot of the reaction mixture and redissolve the residue in a deuterated solvent.

-

Acquire the ¹H NMR spectrum of the product mixture.

-

Integrate the signals corresponding to the monomer and the dimer to determine their relative amounts.

-

-

Concluding Remarks

The photodimerization of this compound is a well-studied yet fundamentally important photochemical reaction. Understanding its mechanism, kinetics, and the experimental techniques used to investigate it provides a solid foundation for researchers in photochemistry, materials science, and drug development. The interplay between the excited singlet state, excimer formation, and competitive deactivation pathways highlights the complexity of photochemical processes. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for designing and interpreting experiments involving this classic photocycloaddition reaction.

References

- 1. Photophysical Properties of this compound Derivatives | MDPI [mdpi.com]

- 2. Photoreactivity of an Exemplary this compound Mixture Revealed by NMR Studies, including a Kinetic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Photodimerization of anthracenes in fluid solutions: (part 2) mechanistic aspects of the photocycloaddition and of the photochemical and thermal cleavage - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. omlc.org [omlc.org]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. pubs.acs.org [pubs.acs.org]

- 9. youtube.com [youtube.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility of Anthracene in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility of anthracene (B1667546), a polycyclic aromatic hydrocarbon, in a variety of common organic solvents. Understanding the solubility of this compound is critical for its application in diverse fields, including organic synthesis, materials science, and pharmaceutical research. This document presents quantitative solubility data, detailed experimental methodologies for its determination, and visual representations of the key factors and processes involved.

Quantitative Solubility of this compound

The solubility of this compound in organic solvents is influenced by several factors, including the chemical nature of the solvent (polarity, aromaticity), temperature, and the presence of other solutes. The following table summarizes the experimentally determined solubility of this compound in a range of common organic solvents at various temperatures.

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) |

| Acetone | - | Slightly soluble |

| Benzene | - | Slightly soluble |

| Carbon Disulfide | - | Slightly soluble |

| Carbon Tetrachloride | - | 0.732 |

| Chloroform | - | Slightly soluble |

| Diethyl Ether | - | Slightly soluble |

| Ethanol | 16 | 0.076[1] |

| 19.5 | 0.19[1] | |

| 25 | 0.328[1] | |

| Hexane | - | 0.37[1] |

| Methanol | 19.5 | 0.18[1] |

| Toluene | 16.5 | 0.92[1] |

| 100 | 12.94[1] | |

| Xylene | - | Slightly soluble |

Note: "Slightly soluble" indicates that while the substance does dissolve, its quantitative solubility is low. For precise applications, experimental determination is recommended.

Experimental Protocols for Solubility Determination

The determination of the solubility of a solid compound like this compound in an organic solvent is a fundamental experimental procedure in chemistry. Two common methods employed are the analytical method and the synthetic method.[2]

The Synthetic Method

The synthetic method is a widely used technique for determining the solubility of a solid as a function of temperature.[2] It involves preparing a series of mixtures with known compositions of the solute (this compound) and the solvent in sealed tubes. The temperature at which the last solid particle dissolves upon slow heating is recorded as the saturation temperature for that specific composition.

Detailed Protocol:

-

Preparation of Samples: Accurately weigh known amounts of this compound and the desired organic solvent into a series of glass tubes.

-

Sealing the Tubes: The tubes are then sealed to prevent the evaporation of the solvent, especially when working with volatile solvents or at elevated temperatures.

-

Heating and Observation: The sealed tubes are placed in a controlled temperature bath. The temperature of the bath is gradually increased while the tubes are continuously agitated to ensure thorough mixing.

-

Determination of Saturation Temperature: The temperature at which the last crystal of this compound dissolves is carefully noted. This temperature represents the point at which the specific composition corresponds to a saturated solution.

-

Data Analysis: The mole fraction, mass fraction, or concentration of this compound in the solvent at the saturation temperature is then calculated from the initial masses. By repeating this procedure for a range of compositions, a solubility curve as a function of temperature can be constructed.

The primary advantage of the synthetic method is its ability to cover a wide temperature range, including temperatures above the normal boiling point of the solvent.[2]

The Analytical Method

The analytical method involves preparing a saturated solution at a constant temperature and then determining the concentration of the solute in the solution.

Detailed Protocol:

-

Equilibration: An excess amount of this compound is added to a known volume of the solvent in a vessel equipped with a stirrer and maintained at a constant temperature using a thermostat.

-

Stirring and Saturation: The mixture is stirred for a prolonged period to ensure that equilibrium is reached and the solution is saturated.

-

Sampling: Once equilibrium is established, a sample of the supernatant liquid is carefully withdrawn, ensuring that no solid particles are included. This can be achieved by using a filtered syringe.

-

Concentration Analysis: The concentration of this compound in the collected sample is then determined using a suitable analytical technique, such as UV-Vis spectroscopy, high-performance liquid chromatography (HPLC), or gravimetric analysis after solvent evaporation.

-

Replication: The experiment is typically repeated multiple times to ensure the reproducibility of the results.

Visualizing Key Concepts

To better understand the principles governing the solubility of this compound and the experimental procedures for its determination, the following diagrams are provided.

Caption: A diagram illustrating the key factors that influence the solubility of this compound in organic solvents.

Caption: A flowchart outlining the typical experimental workflow for determining the solubility of this compound using the synthetic method.

References

Spectroscopic Properties of Substituted Anthracenes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of substituted anthracenes, a class of polycyclic aromatic hydrocarbons renowned for their diverse and tunable photophysical characteristics. Anthracene (B1667546) and its derivatives are of significant interest in various scientific fields, including materials science for the development of organic light-emitting diodes (OLEDs), fluorescent probes for biological imaging, and as photosensitizers in photodynamic therapy.[1] The strategic placement of substituents on the this compound core allows for the fine-tuning of their absorption and emission wavelengths, fluorescence quantum yields, and lifetimes, making them highly versatile molecules for a wide array of applications.

This guide details the fundamental principles governing the spectroscopic behavior of substituted anthracenes, provides standardized experimental protocols for their characterization, and presents a compilation of quantitative spectroscopic data for a range of derivatives.

Fundamental Principles of this compound Spectroscopy

The spectroscopic properties of this compound and its derivatives are governed by electronic transitions within their π-conjugated systems. The extended aromatic structure of this compound gives rise to characteristic absorption and fluorescence spectra in the ultraviolet and visible regions.

The photophysical processes that occur upon excitation of an this compound molecule can be illustrated by a Jablonski diagram. Upon absorption of a photon, the molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁ or S₂). From the excited state, the molecule can return to the ground state through several pathways, including fluorescence (radiative decay) and non-radiative decay processes such as internal conversion and intersystem crossing to a triplet state (T₁). The efficiency of fluorescence is quantified by the fluorescence quantum yield (Φf), which is the ratio of emitted photons to absorbed photons. The fluorescence lifetime (τf) is the average time the molecule spends in the excited state before returning to the ground state.

Substituents on the this compound ring can significantly alter these photophysical properties. Electron-donating groups (e.g., -NH₂, -OR) and electron-withdrawing groups (e.g., -CN, -NO₂) can modify the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to shifts in the absorption and emission wavelengths.[2][3] The position of the substituent on the this compound core also plays a crucial role in determining the extent of these changes.[2]

Experimental Protocols

Accurate and reproducible characterization of the spectroscopic properties of substituted anthracenes is crucial for their application. The following sections provide detailed methodologies for key spectroscopic experiments.

UV-Vis Absorption Spectroscopy

Objective: To determine the wavelengths of maximum absorption (λₘₐₓ) and the molar extinction coefficients (ε) of substituted anthracenes.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the substituted this compound in a suitable spectroscopic grade solvent (e.g., cyclohexane (B81311), ethanol, acetonitrile) at a concentration of approximately 1 x 10⁻³ M.

-

From the stock solution, prepare a series of dilutions to obtain solutions with absorbances in the range of 0.1 to 1.0 at the expected λₘₐₓ.

-

-

Instrumentation:

-

Use a dual-beam UV-Vis spectrophotometer.

-